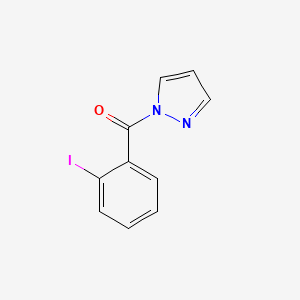

3-(4-乙基苯氧基)-4-氧代-4H-色满-7-基甲基碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

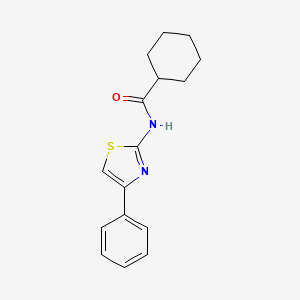

"3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate" belongs to the class of compounds known as chromenones, which are recognized for their diverse biological activities and chemical properties. These compounds are of interest in the field of organic and medicinal chemistry due to their potential applications in drug development and material science.

Synthesis Analysis

The synthesis of chromenone derivatives often involves strategies like the Knoevenagel condensation or Pechmann condensation reactions, which allow for the formation of the chromenone core through the cyclization of precursors such as phenols and β-keto esters under acidic conditions. The specific synthesis of "3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate" would likely involve a targeted modification of these general approaches to introduce the ethylphenoxy and methyl carbonate groups at the desired positions on the chromenone core.

Molecular Structure Analysis

The molecular structure of chromenone derivatives is characterized by the presence of a 4-oxo-4H-chromen core, which can engage in various intermolecular interactions due to its planar structure and the presence of hydrogen bond donors and acceptors. X-ray crystallography studies on similar compounds reveal the importance of these interactions in determining the crystal packing and solid-state properties of these molecules.

Chemical Reactions and Properties

Chromenones undergo a range of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, owing to the reactive 4-oxo group and the aromatic system. These reactions can be exploited to introduce various substituents and modify the chromenone core, potentially altering the compound's physical and chemical properties.

Physical Properties Analysis

The physical properties of chromenone derivatives, including melting points, solubility, and crystalline structure, are influenced by the nature and position of substituents on the chromenone core. These properties are critical for determining the compound's suitability for specific applications and its behavior in different environments.

Chemical Properties Analysis

The chemical properties of "3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate" and similar chromenone derivatives are defined by their reactivity towards various chemical agents. These compounds exhibit interesting photophysical properties, and their reactivity can be modulated through structural modifications, making them versatile scaffolds in synthetic chemistry.

For detailed insights and methodologies related to the synthesis, structure, and properties of chromenone derivatives, the following references provide valuable information:

- (Raghuvarman et al., 2014)

- (Manolov et al., 2012)

- (Fan et al., 2014)

- (Čačić et al., 2009)

科学研究应用

聚合物合成

具有侧羟基的聚氨酯:苯氧基羰基氧基甲基碳酸乙烯酯衍生物的合成已被用于制造具有侧羟基的聚氨酯。这些聚合物以伯羟基和仲羟基的存在为特征,表现出无定形性质,并且随着氨基甲酸酯基团之间亚甲基基团的增加而降低玻璃化转变温度,表明它们在材料科学和工程应用中的潜力(Ubaghs 等,2004)。

晶体结构分析

衍生物的晶体结构:对 (E)-(3-乙基-1-甲基-2,6-二苯基哌啶-4-亚甲基)氨基苯基碳酸酯及其衍生物的晶体结构的研究提供了基于苯氧基羰基环的倾斜角的构象差异的见解,有助于理解化学化合物中的分子相互作用和结构特征(Raghuvarman 等,2014)。

药学

抗菌和酶分析:离子液体促进的色酮-嘧啶偶联衍生物的合成已被探索其体外抗真菌和抗菌活性。这项研究突出了此类化合物在开发具有特定作用模式的新型抗菌剂方面的潜力,如酶分析研究和分子对接研究所示(Tiwari 等,2018)。

绿色化学

碳酸二甲酯作为试剂:在可再生资源增值中使用碳酸二甲酯(一种环境可持续化合物)展示了绿色化学的方法。这包括生物基分子的转化和生物聚合物的合成,强调了绿色试剂在可持续化学过程中的作用(Fiorani 等,2018)。

属性

IUPAC Name |

[3-(4-ethylphenoxy)-4-oxochromen-7-yl] methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-3-12-4-6-13(7-5-12)24-17-11-23-16-10-14(25-19(21)22-2)8-9-15(16)18(17)20/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQVAGPBANJTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)